[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanol dihydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of a piperidine ring, a pyridine ring, and a methanol group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanol dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Pyridine Ring: The pyridine ring is introduced through nucleophilic substitution reactions.
Introduction of the Methanol Group: The methanol group is added via reduction reactions, often using reducing agents like sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a catalyst or ligand in various chemical reactions.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes and interactions.
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, aiding in biochemical research.
Medicine:
Drug Development: The compound is a potential candidate for drug development due to its structural features and reactivity.
Therapeutic Agents: It may be explored for its therapeutic potential in treating various diseases.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It serves as a building block in the production of various chemicals.
Mechanism of Action
The mechanism of action of [1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanol dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include:
Enzyme Inhibition: The compound may inhibit the activity of enzymes by binding to their active sites.
Receptor Modulation: It can modulate receptor activity, affecting signal transduction pathways.
Comparison with Similar Compounds
Piperidine Derivatives: Compounds like piperidine, piperidinone, and piperidinyl methanol share structural similarities.
Pyridine Derivatives: Compounds such as pyridine, pyridyl methanol, and pyridyl piperidine are structurally related.
Uniqueness:
Structural Features: The combination of a piperidine ring, pyridine ring, and methanol group makes [1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanol dihydrochloride unique.
Reactivity: Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, sets it apart from other compounds.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H20Cl2N2O |
---|---|
Molecular Weight |
279.20 g/mol |
IUPAC Name |
[1-(pyridin-3-ylmethyl)piperidin-4-yl]methanol;dihydrochloride |
InChI |
InChI=1S/C12H18N2O.2ClH/c15-10-11-3-6-14(7-4-11)9-12-2-1-5-13-8-12;;/h1-2,5,8,11,15H,3-4,6-7,9-10H2;2*1H |
InChI Key |
LUBUMPSKESNHHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CO)CC2=CN=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.